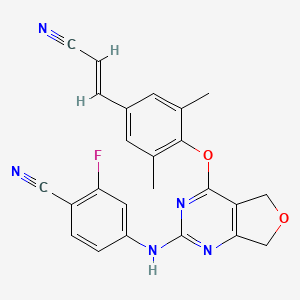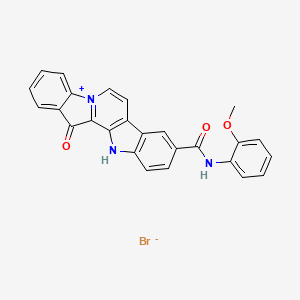
CB1/2 agonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CB1/2 agonist 3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing cannabinoid receptor agonists often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
CB1/2 agonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
CB1/2 agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and activation of cannabinoid receptors.
Biology: Helps in understanding the role of cannabinoid receptors in various biological processes, such as neurotransmission and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions like pain, anxiety, and neurodegenerative diseases.
Industry: Used in the development of new drugs targeting cannabinoid receptors
作用機序
CB1/2 agonist 3 exerts its effects by binding to the CB1 and CB2 receptors, which are G-protein coupled receptors. Upon activation, these receptors inhibit adenylyl cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This leads to the activation of mitogen-activated protein kinase (MAPK) signaling and phosphoinositide 3-kinase (PI3K) pathways, as well as the modulation of voltage-gated calcium channels . These molecular pathways are involved in various physiological processes, including pain perception, immune response, and neuroprotection .
類似化合物との比較
CB1/2 agonist 3 is unique in its non-selective agonistic activity for both CB1 and CB2 receptors. Similar compounds include:
Δ9-tetrahydrocannabinol (THC): The main psychoactive component of cannabis, which also acts on CB1 and CB2 receptors.
HU-210: A synthetic cannabinoid that is a full agonist at the CB1 receptor.
CP55940: Another synthetic cannabinoid with high affinity for both CB1 and CB2 receptors
Compared to these compounds, this compound exhibits a balanced affinity for both CB1 and CB2 receptors, making it a valuable tool for studying the overall effects of cannabinoid receptor activation .
特性
分子式 |
C25H41NO2 |
|---|---|
分子量 |
387.6 g/mol |
IUPAC名 |
N-cyclopropyl-11-(3-pentylphenoxy)undecanamide |
InChI |
InChI=1S/C25H41NO2/c1-2-3-10-14-22-15-13-16-24(21-22)28-20-12-9-7-5-4-6-8-11-17-25(27)26-23-18-19-23/h13,15-16,21,23H,2-12,14,17-20H2,1H3,(H,26,27) |
InChIキー |
ZWANZUMSTXYAJD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=CC=C1)OCCCCCCCCCCC(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


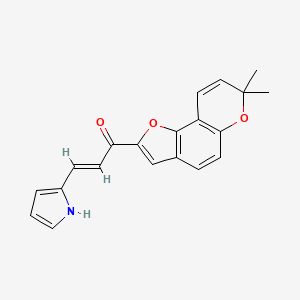
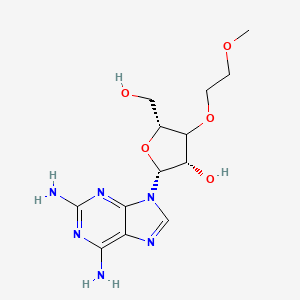
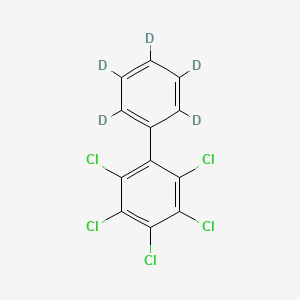
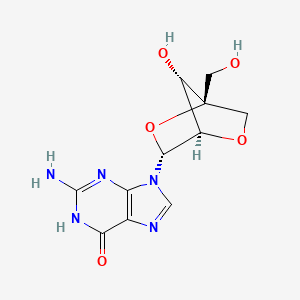

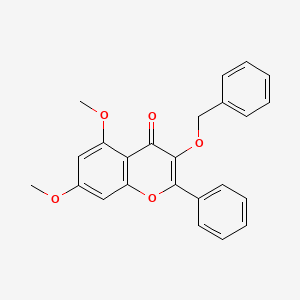
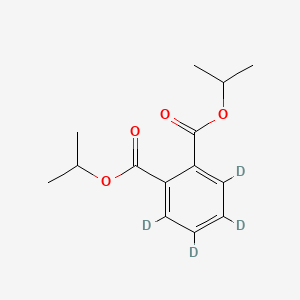
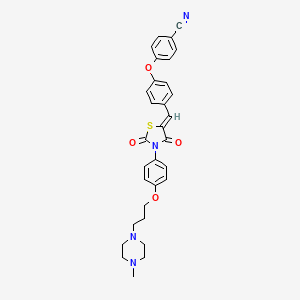

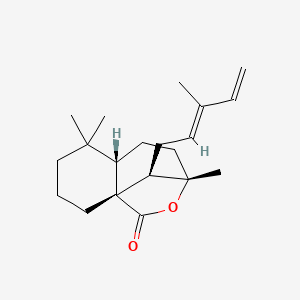
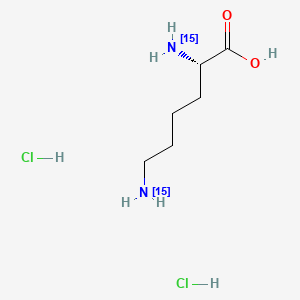
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
